molecular formula C16H23NO B11868341 1-Hexyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde CAS No. 593281-04-0

1-Hexyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Cat. No.: B11868341
CAS No.: 593281-04-0
M. Wt: 245.36 g/mol
InChI Key: NRFRPXCJYVQUFN-UHFFFAOYSA-N
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Description

1-Hexyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The structure of this compound consists of a quinoline ring system with a hexyl group at the 1-position and an aldehyde group at the 6-position.

Preparation Methods

The synthesis of 1-Hexyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde can be achieved through several synthetic routes. One common method involves the alkylation of 1,2,3,4-tetrahydroquinoline with hexyl bromide, followed by oxidation of the resulting product to introduce the aldehyde group at the 6-position. The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Hexyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hexyl group can undergo substitution reactions, such as halogenation or nitration, under appropriate conditions.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Scientific Research Applications

1-Hexyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents targeting specific biological pathways.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Hexyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hexyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its cellular uptake.

Comparison with Similar Compounds

1-Hexyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde can be compared with other tetrahydroquinoline derivatives, such as:

    1-Methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde: Similar structure but with a methyl group instead of a hexyl group, leading to different lipophilicity and biological activity.

    1-Phenyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde: Contains a phenyl group, which may result in different electronic and steric properties.

    1-Ethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde: The ethyl group provides different steric hindrance and reactivity compared to the hexyl group.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Properties

CAS No.

593281-04-0

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

1-hexyl-3,4-dihydro-2H-quinoline-6-carbaldehyde

InChI

InChI=1S/C16H23NO/c1-2-3-4-5-10-17-11-6-7-15-12-14(13-18)8-9-16(15)17/h8-9,12-13H,2-7,10-11H2,1H3

InChI Key

NRFRPXCJYVQUFN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1CCCC2=C1C=CC(=C2)C=O

Origin of Product

United States

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